molecular formula C13H19BrClNO3 B4141535 2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol hydrochloride

2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol hydrochloride

Cat. No. B4141535
M. Wt: 352.65 g/mol
InChI Key: ULVBMGOGIYHEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol hydrochloride, also known as ABME, is a synthetic compound used in scientific research. ABME is a derivative of the natural compound aplysinopsin, which is found in marine sponges. ABME has gained attention for its potential use in the treatment of neurological disorders.

Mechanism of Action

The exact mechanism of action of 2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol hydrochloride is not fully understood, but it is believed to involve the modulation of neurotransmitter systems, including the cholinergic and dopaminergic systems. 2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol hydrochloride may also have antioxidant and anti-inflammatory effects in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol hydrochloride can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol hydrochloride has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol hydrochloride has been shown to have antioxidant and anti-inflammatory effects in the brain, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol hydrochloride in lab experiments is its ability to cross the blood-brain barrier, making it a potentially effective treatment for neurological disorders. However, one limitation is that 2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol hydrochloride is a synthetic compound and may have unknown side effects or interactions with other drugs.

Future Directions

Future research on 2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol hydrochloride could include further studies on its mechanism of action, as well as its potential use in the treatment of other neurological disorders. Additionally, studies could investigate the safety and efficacy of 2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol hydrochloride in human clinical trials.

Scientific Research Applications

2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol hydrochloride has been studied for its potential use in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. 2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol hydrochloride has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3.ClH/c1-3-6-18-13-11(14)7-10(8-12(13)17-2)9-15-4-5-16;/h3,7-8,15-16H,1,4-6,9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVBMGOGIYHEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCO)Br)OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.